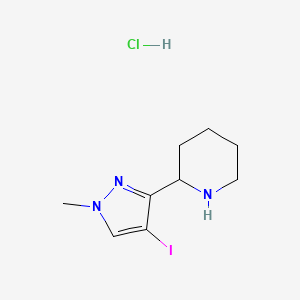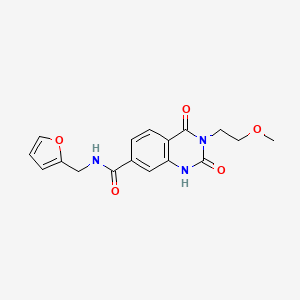![molecular formula C17H21N3O3 B2890891 N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 922850-83-7](/img/structure/B2890891.png)
N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and two amide groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the cyclohexene ring and the amide groups . The double bond in the cyclohexene ring could undergo addition reactions, while the amide groups could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the cyclohexene ring could make the compound more hydrophobic, while the amide groups could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
A study by El‐Faham et al. (2013) discussed the use of OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, showcasing a method for creating compounds with potential biochemical applications (El‐Faham et al., 2013). This process involves the ring opening of N-acylisatin and coupling to different amino acid esters, demonstrating a key methodology in the synthesis of complex organic molecules.
Pharmacological Exploration
Research on the anticonvulsant properties of enaminone compounds, such as the study by Masocha et al. (2016), highlights the potential therapeutic applications of cyclic enaminones. These compounds have been found to exhibit antinociceptive activity, contributing valuable insights into pain management strategies (Masocha, Kombian, & Edafiogho, 2016).
Material Science and Catalytic Activities
Saka et al. (2013) synthesized new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, exploring their catalytic activity in cyclohexene oxidation. This study exemplifies the application of synthesized compounds in catalysis, contributing to advancements in material science (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-15(21)13-6-8-14(9-7-13)20-17(23)16(22)19-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,18,21)(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLZYDIRXFCASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2890810.png)
![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)



![N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2890820.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)

![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)



